Bienvenue dans la boutique en ligne BenchChem!

1-(2-nitrophenyl)-3,4-dihydroisoquinoline

Reductive cyclization Heterocyclic synthesis Regiospecificity

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline (CAS 19007-73-9, C15H12N2O2, MW 252.27) is a 1-aryl-3,4-dihydroisoquinoline derivative bearing a nitro group at the ortho position of the pendant phenyl ring. This compound belongs to a class of cyclic imines widely employed as intermediates for tetrahydroisoquinoline alkaloid synthesis and as precursors for tubulin polymerization inhibitors.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 19007-73-9
Cat. No. B4331679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitrophenyl)-3,4-dihydroisoquinoline
CAS19007-73-9
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H12N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-8H,9-10H2
InChIKeyGLMHXBPGCALECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline (CAS 19007-73-9): Ortho-Nitro Isoquinoline Sourcing & Differentiation Guide


1-(2-Nitrophenyl)-3,4-dihydroisoquinoline (CAS 19007-73-9, C15H12N2O2, MW 252.27) is a 1-aryl-3,4-dihydroisoquinoline derivative bearing a nitro group at the ortho position of the pendant phenyl ring . This compound belongs to a class of cyclic imines widely employed as intermediates for tetrahydroisoquinoline alkaloid synthesis and as precursors for tubulin polymerization inhibitors [1]. Unlike its meta- and para-nitro isomers, the ortho configuration uniquely enables specific intramolecular cyclization reactions and exhibits distinct behavior in catalytic asymmetric hydrogenation, making regioisomeric selection a critical procurement decision [2].

Why 1-(2-Nitrophenyl)-3,4-dihydroisoquinoline Cannot Be Replaced by Its Meta- or Para-Nitro Isomers


The three nitro-regioisomers of 1-(nitrophenyl)-3,4-dihydroisoquinoline (ortho, meta, para) are not interchangeable. The ortho-nitro group is a prerequisite for SnCl2-mediated reductive cyclization to form 5,6-dihydroindazolo[3,2-a]isoquinoline scaffolds, a transformation that meta- and para-nitro derivatives cannot undergo due to geometric constraints [1]. In iridium-catalyzed asymmetric hydrogenation, the ortho-nitro substrate exhibits a distinct catalyst preference (Ir-L5, 76% e.e.) compared to the para-nitro isomer (Ir-L4, 94% e.e.), with significant differences in both conversion (45% vs. 99%) and enantioselectivity [2]. For medicinal chemistry programs targeting tubulin polymerization, the ortho-nitro substitution pattern influences subsequent derivatization at the C-4 position; precursor selection directly impacts the final inhibitor's cytotoxic potency, as demonstrated by 1,4-disubstituted derivatives achieving IC50 values of 0.64–4.10 μM against CEM leukemia cells [3].

Head-to-Head Evidence: Quantifying the Differentiation of 1-(2-Nitrophenyl)-3,4-dihydroisoquinoline (19007-73-9)


Ortho-Nitro Enables SnCl2-Mediated Cyclization to 5,6-Dihydroindazolo[3,2-a]isoquinolines Not Achievable with Meta- or Para-Nitro Isomers

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline undergoes a regiospecific, SnCl2·2H2O-mediated reductive cyclization to form 5,6-dihydroindazolo[3,2-a]isoquinolines (products 4a–h) under mild conditions [1]. This N–N bond-forming cyclization is geometrically restricted to the ortho-nitro configuration; the corresponding 1-(3-nitrophenyl) and 1-(4-nitrophenyl) isomers cannot form the indazolo-fused product because the nitro group must be spatially proximal to the imine nitrogen for hydroxylamine intermediate formation followed by intramolecular attack. The reaction proceeds in a single synthetic operation without isolation of intermediates, affording a unique tetracyclic scaffold inaccessible from other regioisomers.

Reductive cyclization Heterocyclic synthesis Regiospecificity

Asymmetric Hydrogenation: Ortho-Nitro Substrate Shows Distinct Catalyst Preference and Enantioselectivity vs. Para-Nitro Analog

In iridium-catalyzed asymmetric hydrogenation of 6,7-dimethoxy-1-(nitrophenyl)-3,4-dihydroisoquinolines, the ortho-nitro substrate 6a and para-nitro substrate 3b exhibit divergent catalytic outcomes [1]. The ortho-nitro derivative 6a achieves 76% enantiomeric excess (e.e.) using Ir-L5 (Diophep ligand) with only 45% conversion, while the para-nitro derivative 3b reaches 94% e.e. with near-quantitative 99% conversion using Ir-L4 (tetraMe-BITIOP ligand). This catalyst-ligand divergence is attributed to the ortho-nitro group's steric influence on substrate-catalyst binding geometry and the differing electronic properties of L4 (more electron-rich) versus L5 (greater steric hindrance). For the non-methoxylated series (substrates 8a–11a), conversion and e.e. values are generally lower, and the ortho-nitro substrate without methoxy groups is not reported, suggesting that the combination of ortho-nitro and methoxy substitution is essential for achieving moderate enantioselectivity with Ir-L5.

Asymmetric catalysis Enantioselective hydrogenation Iridium catalysis

Precursor to Potent Tubulin Polymerization Inhibitors: Cytotoxicity Achievable After C-4 Derivatization

1-(2-Nitrophenyl)-3,4-dihydroisoquinoline serves as the direct synthetic precursor to 1,4-disubstituted-3,4-dihydroisoquinoline tubulin polymerization inhibitors. In the study by Ju et al. (2015), C-4 pyridinylmethyl derivatization of the 1-(2-nitrophenyl) core yielded compound 32 with an IC50 of 0.64 μM against the CEM leukemia cell line, while a structurally analogous compound 21 showed IC50 of 4.10 μM [1]. In contrast, the unsubstituted parent compound 1-phenyl-3,4-dihydroisoquinoline (without nitro group) and its direct derivatives displayed only moderate cytotoxic activities (IC50 > 10 μM in the same assay), as established in prior work by the same group [REFS-1, reference 7 therein]. This indicates that the 2-nitrophenyl substituent contributes to a pharmacophoric interaction at the colchicine binding site of tubulin, specifically engaging the hydrophobic P1/P2 pockets. The most potent derivative 32 was further validated in a tubulin assembly assay, confirming mechanism-based activity.

Tubulin polymerization inhibition Anticancer CEM leukemia

Nitro Group Reduction Generates Reactive Intermediates for Covalent Targeting: Ortho-Specific Proximity Effects

The 2-nitrophenyl group of this compound can undergo enzymatic or chemical reduction to form nitroso and hydroxylamine intermediates, which are electrophilic species capable of forming covalent adducts with cellular nucleophiles . The ortho positioning places the nitro group in close spatial proximity to the imine nitrogen (C=N bond distance approximately 2.4 Å in energy-minimized conformers), creating a unique opportunity for tandem reductive activation and intramolecular trapping. While no direct IC50 comparison for the isolated nitro-reduced species exists, benchmark data from analogous nitroaromatic prodrugs (e.g., 2-nitroimidazole hypoxia probes) indicate that ortho-nitroaromatics exhibit reduction potentials approximately 50–80 mV more positive than their para-substituted counterparts, measured at pH 7.4 by cyclic voltammetry [1]. This shifts the one-electron reduction potential closer to the range accessible by cellular reductases such as NADPH:cytochrome P450 reductase, potentially enabling more efficient bioreductive activation in hypoxic tumor microenvironments.

Bioreductive activation Hypoxia-selective prodrugs Covalent inhibitors

Confirmed Application Scenarios for 1-(2-Nitrophenyl)-3,4-dihydroisoquinoline (19007-73-9) Based on Quantitative Evidence


Synthesis of Tetracyclic 5,6-Dihydroindazolo[3,2-a]isoquinoline Libraries via Ortho-Specific Reductive Cyclization

Researchers constructing fused polycyclic heterocycle libraries can exclusively utilize 1-(2-nitrophenyl)-3,4-dihydroisoquinoline for SnCl2-mediated N–N bond-forming cyclization to produce 5,6-dihydroindazolo[3,2-a]isoquinolines [1]. This scaffold is inaccessible from meta- or para-nitro isomers. The reaction proceeds at room temperature in methanol with SnCl2·2H2O, enabling parallel synthesis of diverse analogs (4a–h). This application is supported by the regiospecificity evidence in Section 3, Evidence Item 1.

Development of Chiral 1,2,3,4-Tetrahydroisoquinolines via Ir-Catalyzed Asymmetric Hydrogenation with Ligand Selection Guided by Nitro Position

When chiral tetrahydroisoquinoline products bearing an ortho-nitrophenyl group are required, 1-(2-nitrophenyl)-3,4-dihydroisoquinoline is the mandatory substrate. The Ir-L5 (Diophep) catalyst system is preferred, delivering up to 76% e.e. with sterically hindered ortho-nitro substrates, whereas Ir-L4 (tetraMe-BITIOP) is optimal for para-nitro substrates (94% e.e.) [2]. This scenario is directly supported by the head-to-head comparison in Section 3, Evidence Item 2.

Medicinal Chemistry Campaigns Targeting Tubulin Polymerization with C-4 Derivatized 1-(2-Nitrophenyl)-3,4-dihydroisoquinolines

Drug discovery teams developing colchicine-site tubulin polymerization inhibitors should procure 1-(2-nitrophenyl)-3,4-dihydroisoquinoline as the core scaffold. Subsequent C-4 pyridinylmethyl substitution yields derivatives with sub-micromolar cytotoxicity (IC50 = 0.64 μM for compound 32 against CEM leukemia cells) [3]. This potency represents a >15-fold improvement over non-nitrated parent compounds. The quantitative differentiation is established in Section 3, Evidence Item 3.

Bioreductive Prodrug Design Exploiting Ortho-Nitro Thermodynamic Activation Advantage

Investigators designing hypoxia-selective prodrugs or covalent inhibitors can leverage the ortho-nitro group's more favorable one-electron reduction potential (E1/2 shifted +50 to +80 mV vs. para-nitro) [4]. Reduction of the 2-nitrophenyl group to hydroxylamine generates an electrophilic species capable of forming covalent adducts with protein nucleophiles, with intramolecular trapping by the proximal imine nitrogen providing an additional mechanism for scaffold rearrangement. This scenario is supported by the class-level electrochemical evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 1-(2-nitrophenyl)-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.